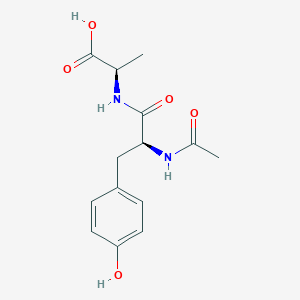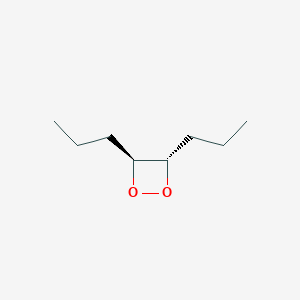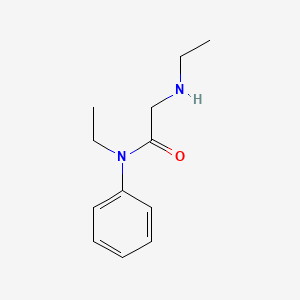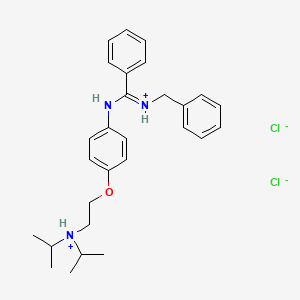![molecular formula C7H10ClF B14424195 1-Chloro-4-fluorobicyclo[2.2.1]heptane CAS No. 84553-43-5](/img/structure/B14424195.png)
1-Chloro-4-fluorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-fluorobicyclo[221]heptane is a bicyclic compound characterized by a unique structure that includes a chlorine and a fluorine atom attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-Chloro-4-fluorobicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents include chlorine gas and fluorinating agents like hydrogen fluoride or fluorine gas.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and catalysts to ensure selective halogenation.
Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-fluorobicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluorobicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Chloro-4-fluorobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromo-4-fluorobicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-methylbicyclo[2.2.1]heptane: Similar structure but with a methyl group instead of fluorine.
1-Fluoro-4-chlorobicyclo[2.2.1]heptane: Similar structure but with the positions of chlorine and fluorine swapped.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
84553-43-5 |
|---|---|
Molecular Formula |
C7H10ClF |
Molecular Weight |
148.60 g/mol |
IUPAC Name |
1-chloro-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10ClF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI Key |
QAAGUBLKHWVPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


